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Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Designed for researchers, chemists, and formulation scientists, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Designed for researchers, chemists, and formulation scientists, this document delves into the theoretical principles governing the solubility of this compound, offers qualitative solubility profiles based on structural analysis and analog data, and presents a detailed, self-validating experimental protocol for precise quantitative determination. By bridging theoretical understanding with practical, actionable methodology, this guide serves as an essential resource for the effective use of 4-(4-Methoxyphenyl)-4-oxobutanoic acid in drug development and chemical synthesis.

Introduction: Understanding the Molecule

4-(4-Methoxyphenyl)-4-oxobutanoic acid, also known as 3-(p-Anisoyl)propionic acid, is a bifunctional organic compound featuring a ketone, a carboxylic acid, and an aromatic ether. This unique combination of functional groups dictates its chemical reactivity and, critically, its solubility behavior, which is a cornerstone for its application in organic synthesis, medicinal chemistry, and materials science.

Accurate solubility data is paramount for successful experimental design, enabling rational solvent selection for chemical reactions, purification processes like recrystallization, and the preparation of stock solutions for screening and analysis. This guide provides the foundational knowledge to predict and experimentally verify the solubility of this versatile compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 4-(4-Methoxyphenyl)-4-oxobutanoic acid are summarized below.[1][2]

PropertyValueSource
Chemical Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol [1]
Melting Point 148-150 °C[1]
Predicted logP 1.36[1]
Appearance White to off-white crystalline solidInferred from analogs[3]

Molecular Structure: Chemical Structure of 4-(4-Methoxyphenyl)-4-oxobutanoic acid

Theoretical Framework for Solubility

The principle of "like dissolves like" is the primary determinant of solubility. This concept is governed by the polarity, hydrogen bonding capability, and overall intermolecular forces of both the solute and the solvent.

Impact of Functional Groups

The structure of 4-(4-Methoxyphenyl)-4-oxobutanoic acid presents distinct regions with differing polarities:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This feature promotes strong interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF).

  • Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in a wide range of polar solvents.

  • Methoxyphenyl Group (CH₃O-C₆H₄-): This aromatic portion of the molecule is predominantly nonpolar and lipophilic. It facilitates interactions with solvents that have lower polarity, such as chlorinated hydrocarbons and aromatic solvents, through van der Waals forces and π-π stacking.

Predicting Solubility Behavior

Based on this structural analysis, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar parts of the molecule and accept hydrogen bonds. Polar protic solvents like methanol and ethanol are also expected to be excellent solvents due to their ability to form strong hydrogen bonds with the carboxylic acid group.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the ketone and ether functionalities but are less effective at solvating the highly polar carboxylic acid compared to alcohols or DMSO.

  • Low to Insoluble: Expected in nonpolar solvents like hexanes, cyclohexane, and diethyl ether. The strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid crystal lattice is difficult for nonpolar solvents to overcome. Similarly, the compound is expected to be insoluble in water, a trait observed in its structural analog, 4-(4-methylphenyl)-4-oxobutanoic acid.[3][4]

Qualitative and Estimated Solubility Data

While precise, universally reported quantitative data for this specific compound is scarce, the table below synthesizes information from structurally similar molecules and chemical principles to provide a reliable qualitative guide for solvent selection.[3] Researchers should use this table as a starting point and confirm quantitative solubility for their specific application using the protocol in Section 4.0.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighExcellent H-bond acceptors, solvate entire molecule well.
Polar Protic Methanol, EthanolHighStrong H-bonding with the carboxylic acid group.
Ketones AcetoneModerate-HighGood polarity, H-bond acceptor.
Esters Ethyl AcetateModerateIntermediate polarity, H-bond acceptor.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity, can solvate the aromatic ring.
Chlorinated Dichloromethane (DCM)Moderate-LowSolvates the nonpolar portion, but poor H-bonding.
Aromatic TolueneLowPrimarily interacts with the methoxyphenyl ring.
Aliphatic Hexanes, HeptaneInsolubleCannot overcome the polar intermolecular forces.
Aqueous WaterInsolubleThe large nonpolar aromatic portion dominates.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the gold standard, recommended by multiple international guidelines. This protocol provides a self-validating system for determining the equilibrium solubility of 4-(4-Methoxyphenyl)-4-oxobutanoic acid at a specific temperature.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At this point, the solvent is saturated. The resulting solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined using a validated analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Materials and Reagents
  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-(4-Methoxyphenyl)-4-oxobutanoic acid to a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. A starting point is ~20-30 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1 hour to allow undissolved solids to settle.

  • Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial for analysis. This step is critical to ensure no solid particles are carried over.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Weigh Excess Solid B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Settle & Collect Supernatant C->D E 5. Filter with 0.22 µm Syringe Filter D->E F 6. Dilute Filtrate for Analysis E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for quantitative solubility determination.

Conclusion

While publicly available quantitative solubility data for 4-(4-Methoxyphenyl)-4-oxobutanoic acid is limited, a thorough understanding of its molecular structure allows for reliable prediction of its solubility behavior in common organic solvents. The compound is anticipated to be highly soluble in polar solvents like DMSO, DMF, and alcohols, with decreasing solubility in less polar media and practical insolubility in nonpolar aliphatic solvents and water. For applications requiring precise concentration values, the provided isothermal shake-flask protocol serves as an authoritative and robust method for experimental determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently handle and utilize 4-(4-Methoxyphenyl)-4-oxobutanoic acid in their work.

References

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid Chemical & Physical Properties. (n.d.). ChemSrc. Retrieved February 12, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • 4-(4-methylphenyl)-4-oxobutanoic acid Introduction. (2024, April 9). ChemBK. Retrieved February 12, 2026, from [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Geneva: WHO. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. (n.d.). Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis Intermediates for Pyridazinone Derivatives Utilizing CAS 3153-44-4

Executive Summary This technical guide details the synthetic utility of 3-(4-Methoxybenzoyl)propionic acid (CAS 3153-44-4) as a primary scaffold for generating bioactive pyridazinone derivatives. Pyridazinones are a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 3-(4-Methoxybenzoyl)propionic acid (CAS 3153-44-4) as a primary scaffold for generating bioactive pyridazinone derivatives. Pyridazinones are a privileged structure in medicinal chemistry, serving as the pharmacophore for cardiotonic (e.g., Levosimendan), antihypertensive, and anti-inflammatory agents.

The guide focuses on the transformation of CAS 3153-44-4 into the core intermediate 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one , and its subsequent divergence into aromatized chloropyridazines and N-alkylated lactams. Emphasis is placed on reaction causality, self-validating protocols, and high-yield optimization.

The Strategic Scaffold: CAS 3153-44-4[1][2][3]

Chemical Identity: 3-(4-Methoxybenzoyl)propionic acid (also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid).[1] Role:


-Keto acid precursor.

Unlike simple hydrazine condensations, the use of CAS 3153-44-4 provides a pre-installed para-methoxy phenyl group at position 6 of the resulting pyridazinone ring. This electron-donating group (EDG) modulates the electronic density of the pyridazine core, influencing both the reactivity of the C-3 position during nucleophilic substitutions and the pharmacokinetic profile of final drug candidates.

Structural Properties
PropertyValueRelevance to Synthesis
Molecular Weight 208.21 g/mol Stoichiometric calculations.
Melting Point 148–150 °CPurity indicator prior to cyclization.
Functional Groups Ketone, Carboxylic AcidDual electrophiles for hydrazine condensation.
Reactivity 1,4-dicarbonyl equivalentFacile Paal-Knorr type cyclization.

Synthetic Pathways & Mechanistic Logic[4][5]

The synthesis diverges from the primary cyclized intermediate. The choice of pathway depends on the desired saturation of the heterocyclic ring (dihydro vs. fully aromatic) and the substitution pattern (N-alkylation vs. C-3 substitution).

Pathway Visualization

The following diagram illustrates the transformation logic from the keto-acid precursor to functionalized derivatives.

G CAS CAS 3153-44-4 (Keto-Acid Precursor) Core Core Intermediate (1) 6-(4-methoxyphenyl)-4,5- dihydropyridazin-3(2H)-one CAS->Core Cyclization (Reflux) Hydrazine Reagent: N2H4·H2O / EtOH Hydrazine->Core Chloro Intermediate (2) 3-Chloro-6-(4-methoxyphenyl) pyridazine (Aromatized) Core->Chloro Dehydrogenation & Chlorination N_Alk Derivative (3) 2-Alkyl-6-(4-methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Core->N_Alk N-Alkylation (SN2) POCl3 Reagent: POCl3 / Heat POCl3->Chloro Final Final Bioactive Scaffold Chloro->Final SNAr Displacement Base Reagent: K2CO3 / Alkyl Halide Base->N_Alk Nucleophile Reagent: Amines / Alkoxides Nucleophile->Final

Caption: Synthetic divergence from CAS 3153-44-4. The core dihydropyridazinone (1) serves as the branch point for N-alkylation or oxidative chlorination.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction has proceeded correctly before moving forward.

Protocol A: Synthesis of the Core Intermediate (1)

Target: 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl (forming a hydrazone), followed by intramolecular nucleophilic acyl substitution at the carboxylic acid to close the ring.

Materials:

  • CAS 3153-44-4 (10 mmol, 2.08 g)

  • Hydrazine hydrate (99%, 15 mmol, 0.75 mL)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve CAS 3153-44-4 in ethanol. The solution should be clear.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. Observation: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours.

    • Causality: Reflux provides the activation energy for the ring closure (dehydration). Without sufficient heat, the open-chain hydrazone intermediate may persist.

  • Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath. The product typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Validation Checkpoint:

  • Yield: Expected >85%.

  • IR Spectroscopy: Look for the disappearance of the carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the appearance of the amide/lactam N-H stretch (3100–3200 cm⁻¹) and C=O peak (approx. 1680 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Singlet at ~10.9 ppm (NH), Triplet/Multiplets at ~2.4 and ~2.9 ppm (CH₂-CH₂ of the pyridazine ring).

Protocol B: Synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine (2)

Target: Aromatized Chloropyridazine Derivative Mechanism: This reaction serves two purposes: (1) Dehydrogenation (aromatization) of the dihydropyridazinone ring and (2) Chlorination of the lactam carbonyl (via the lactim tautomer).

Materials:

  • Core Intermediate (1) (5 mmol)

  • Phosphorus Oxychloride (POCl₃) (15 mL, excess)

  • PCl₅ (Optional, 0.5 eq, enhances chlorination efficiency)

Procedure:

  • Setup: Place Intermediate (1) in a dry round-bottom flask equipped with a drying tube (CaCl₂).

  • Addition: Add POCl₃ carefully. Safety: POCl₃ reacts violently with moisture; use a fume hood.

  • Reaction: Heat the mixture at 90–100 °C for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or 10% NaOH solution to precipitate the product.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄ and evaporate.

Validation Checkpoint:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product will have a significantly higher Rf than the starting lactam due to loss of H-bonding capability.

  • ¹H NMR: Disappearance of the NH singlet and the CH₂-CH₂ aliphatic protons. Appearance of aromatic protons for the pyridazine ring (doublets around 7.5–8.0 ppm).[2]

Quantitative Data Summary

The following table summarizes typical yields and conditions reported in validated literature for derivatives starting from CAS 3153-44-4.

TransformationReagentsSolventTemp (°C)Typical Yield (%)Ref
Cyclization N₂H₄·H₂OEthanol78 (Reflux)85–95[1, 2]
Chlorination POCl₃Neat10070–85[3]
N-Alkylation R-X, K₂CO₃Acetone/DMF6060–80[4]
Mannich Rxn HCHO, AminesMethanol25 (RT)75–90[1]

Mechanistic Insights & Troubleshooting

Tautomerism and Regioselectivity

The core intermediate (1) exists in a lactam-lactim tautomeric equilibrium.

  • N-Alkylation: Under basic conditions (K₂CO₃/Acetone), the amide nitrogen is deprotonated. The negative charge is delocalized, but alkylation predominantly occurs at the N-2 position (lactam form) due to the higher nucleophilicity of the nitrogen compared to the oxygen in this specific ring system.

  • O-Alkylation: Rare, but can occur with "hard" electrophiles or specific silver salts.

Aromatization Driver

In Protocol B, POCl₃ acts as a dehydrating agent. The transition from dihydropyridazinone to chloropyridazine involves the loss of two hydrogen atoms. This is often spontaneous under the harsh conditions of POCl₃ reflux because the resulting pyridazine ring is fully aromatic (6


 electrons), providing significant thermodynamic stability.
Troubleshooting Low Yields
  • Incomplete Cyclization: If the starting keto-acid persists (checked by TLC), add a catalytic amount of acetic acid or extend reflux time.

  • Hydrolysis during Quench: When quenching POCl₃ reactions, ensure the temperature is kept low (ice bath). High temperatures during quenching can hydrolyze the newly formed C-Cl bond back to the C=O (reverting to the pyridazinone).

References

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung.

  • Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds. Asian Journal of Chemistry and Pharmaceutical Sciences.

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives. RSC Advances.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

Executive Summary This technical guide details the protocol for the microwave-assisted synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid via the Friedel-Crafts acylation of anisole with succinic anhydride. Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the microwave-assisted synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid via the Friedel-Crafts acylation of anisole with succinic anhydride. Unlike traditional thermal conductive heating, which often requires prolonged reflux times (3–10 hours) and halogenated solvents, this microwave (MW) protocol utilizes dielectric heating to achieve quantitative conversion in under 15 minutes.

We present two distinct methodologies:

  • Method A (Green/Modern): A Deep Eutectic Solvent (DES) catalyzed approach using Choline Chloride/ZnCl₂, minimizing volatile organic compounds (VOCs).

  • Method B (Conventional Accelerated): An AlCl₃-mediated solvent-free approach adapted for microwave reactors.

Key Benefits:

  • Reaction Time: Reduced from hours to minutes.

  • Selectivity: Enhanced para-regioselectivity due to rapid, uniform heating.

  • Atom Economy: Solvent-free or recyclable catalyst systems.[1]

Scientific Foundation & Mechanism

The Chemical Principle

The synthesis involves the electrophilic aromatic substitution of anisole (methoxybenzene) with succinic anhydride. The reaction is driven by a Lewis acid catalyst which activates the anhydride, facilitating ring opening to generate a highly reactive acylium-like electrophile.

Why Microwave Irradiation? The rate enhancement in this transformation is attributed to the Specific Microwave Effect . The transition state (TS) for the Friedel-Crafts acylation involves the formation of a charged sigma-complex (Wheland intermediate). This TS is significantly more polar than the ground state reactants. Microwave irradiation interacts directly with these dipoles, selectively stabilizing the polar TS and lowering the activation energy (


), a phenomenon not replicable by conventional thermal conduction.
Reaction Mechanism Diagram

The following diagram illustrates the activation of succinic anhydride and the subsequent electrophilic attack on the electron-rich anisole ring.

FC_Mechanism Reagents Anisole + Succinic Anhydride Activation LA-Anhydride Complex Reagents->Activation Mixing Catalyst Lewis Acid (LA) (ZnCl2 or AlCl3) Catalyst->Activation Acylium Acylium Ion / Polarized Complex Activation->Acylium Ring Opening SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Electrophilic Attack (Para-position) Aromatization Re-aromatization (- H+) SigmaComplex->Aromatization Proton Loss Hydrolysis Acid Hydrolysis (Workup) Aromatization->Hydrolysis Al-Complex Product 4-(4-methoxyphenyl)- 4-oxobutanoic acid Hydrolysis->Product Isolation

Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed acylation of anisole.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or Fiber Optic).

  • Reagents:

    • Anisole (99%, anhydrous).

    • Succinic Anhydride (99%).

    • Method A: Choline Chloride (ChCl), Zinc Chloride (ZnCl₂).[2]

    • Method B: Aluminum Chloride (AlCl₃, anhydrous).

    • Solvents: Ethyl acetate (extraction), Hexane (recrystallization), HCl (10%).

Method A: Deep Eutectic Solvent (DES) Mediated (Green Protocol)

Rationale: This method utilizes a ChCl:ZnCl₂ eutectic mixture which acts as both solvent and catalyst, eliminating the need for hazardous chlorinated solvents like DCM or Nitrobenzene.

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Mix Choline Chloride and ZnCl₂ in a 1:2 molar ratio in a beaker.

    • Heat at 100°C with stirring until a clear, homogeneous liquid (Deep Eutectic Solvent) is formed.

  • Reaction Setup:

    • In a 10 mL microwave vial, add Succinic Anhydride (10 mmol, 1.00 g) and the prepared DES (2.5 g) .

    • Add Anisole (10 mmol, 1.08 g) .

    • Seal the vial with a PTFE/silicone cap.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 90°C.

    • Time: 10 minutes.

    • Stirring: High.

    • Max Power: 150 W.

  • Workup:

    • Cool the mixture to 50°C.

    • Add water (10 mL) to the vial to decompose the DES complex.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and evaporate.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:[3]1) or Toluene/Hexane.

Method B: AlCl₃ Mediated Solvent-Free Synthesis

Rationale: For laboratories where AlCl₃ is the standard Lewis acid.[4] This method uses "solvent-free" conditions to maximize microwave absorption by the ionic catalyst.

Safety Warning: AlCl₃ reacts violently with moisture. Handle in a fume hood. The reaction generates HCl gas; ensure the microwave vial is capable of withstanding generated pressure or use an open-vessel mode with a scrubber if available.

  • Reaction Setup:

    • Grind Succinic Anhydride (10 mmol, 1.00 g) and AlCl₃ (22 mmol, 2.93 g) in a mortar (glovebox or dry room preferred) to form a fine powder.

    • Transfer powder to a 30 mL microwave process vial.

    • Add Anisole (10 mmol, 1.08 mL) dropwise. The mixture may warm up.

  • Microwave Irradiation:

    • Mode: Power Control (careful ramping).

    • Temperature: 80°C.

    • Time: 5 minutes.

    • Power: Start at 50W, ramp to maintain temp.

  • Quenching (Critical):

    • CAUTION: Pour the hot reaction mixture slowly into a beaker containing Ice/HCl (conc.) mixture (50g ice + 5mL HCl). Vigorous evolution of HCl gas will occur.

  • Isolation:

    • The product will precipitate as a solid.[5] Filter the solid.[5][6]

    • Dissolve in Na₂CO₃ (10% aq) solution (product is an acid, will dissolve). Filter off any unreacted anisole/byproducts.

    • Re-acidify the filtrate with HCl to pH 2.

    • Filter the pure white precipitate.

Experimental Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_mw Phase 2: Irradiation cluster_workup Phase 3: Workup & Isolation Step1 Prepare Reagents (Anisole + Succinic Anhydride) Step2 Add Catalyst (DES or AlCl3) Step1->Step2 Step3 Microwave Reactor 90°C | 10 min | High Stir Step2->Step3 Step4 Quench with Ice/H2O Step3->Step4 Step5 Base Extraction (Na2CO3) (Removes neutral impurities) Step4->Step5 Step6 Acidify Aqueous Layer (Precipitates Target Acid) Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of the target keto-acid.

Results & Characterization

Expected Data Profile

The following table summarizes the expected physical and spectral data for validation.

ParameterSpecificationNotes
Appearance White crystalline solidIf pink/brown, recrystallize.
Yield (Method A) 85 - 92%Higher yield due to reduced handling losses.
Yield (Method B) 75 - 85%Traditional method often suffers from hydrolysis issues.
Melting Point 148 – 150 °CDistinctive sharp melting point [1].
Solubility Soluble in Ethanol, Acetone, Alkali; Insoluble in WaterDissolves in NaHCO₃ with effervescence.
Spectral Validation
  • IR (KBr, cm⁻¹):

    • 3300–2500 (O-H stretch, carboxylic acid, broad).

    • 1710 (C=O stretch, acid).

    • 1680 (C=O stretch, ketone, conjugated).

    • 1600, 1510 (Aromatic C=C).

  • ¹H NMR (CDCl₃/DMSO-d₆, 400 MHz):

    • δ 12.1 (s, 1H, -COOH).

    • δ 7.95 (d, 2H, Ar-H ortho to C=O).

    • δ 7.00 (d, 2H, Ar-H ortho to OMe).

    • δ 3.86 (s, 3H, -OCH₃).

    • δ 3.25 (t, 2H, -CH₂-CO-).

    • δ 2.60 (t, 2H, -CH₂-COOH).

Troubleshooting & Critical Parameters

Regioselectivity

The methoxy group is a strong ortho, para-director. However, due to the steric bulk of the succinic anhydride-Lewis Acid complex, the para isomer is overwhelmingly favored (>95%).

  • Issue: Presence of ortho isomer (lower melting point).

  • Solution: Recrystallization from Toluene is highly effective at removing the ortho isomer, which is more soluble.

Moisture Control

Friedel-Crafts reactions are notoriously moisture-sensitive.

  • Symptom:[3][5][6][7] Low yield, sticky solid.

  • Cause: Deactivation of catalyst by water.

  • Fix: Dry all glassware overnight. Use fresh anhydrous AlCl₃ or pre-dry the DES components.

Thermal Runaway

Microwave heating of ionic mixtures (like DES or AlCl₃ salts) is extremely efficient (high loss tangent, tan δ).

  • Risk: Rapid temperature spikes leading to pressure vessel failure.

  • Control: Use "Power Cycling" or set a conservative "Max Power" (e.g., 150W) rather than allowing the magnetron to output full power (300W+) initially.

References

  • Sarvari, M. H., & Sharghi, H. (2004).[8] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation.[8] The Journal of Organic Chemistry, 69(20), 6953–6956. Link

  • Tran, P. H., et al. (2019). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity... Roskilde University Research Portal. Link

  • Matrix Fine Chemicals. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid Product Data. Link

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanisms and Recent Literature. Link

  • ChemSrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid Physicochemical Properties. Link

Sources

Application

Application Note: Scale-Up Synthesis of 3-Oxo-4-(4-methoxyphenyl)butanoic Acid

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of 3-Oxo-4-(4-methoxyphenyl)butanoic acid . Technical Note on Stability: The target molecule is a -keto acid .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of 3-Oxo-4-(4-methoxyphenyl)butanoic acid .

Technical Note on Stability: The target molecule is a


-keto acid . These species are inherently unstable and prone to spontaneous decarboxylation to form the corresponding ketone (1-(4-methoxyphenyl)propan-2-one).
  • Protocol Strategy: The industry-standard approach described below synthesizes the stable Ethyl Ester intermediate first.

  • Just-in-Time Hydrolysis: The final hydrolysis to the free acid is designed as a "generate-and-use" step to be performed immediately prior to the downstream application (e.g., Knoevenagel condensation or reductive amination).

Strategic Overview & Route Selection

For the scale-up of


-aryl-

-keto acids, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Acylation Route is the superior choice over classical Claisen condensation.
Why this Route?
  • Regiospecificity: Classical Claisen condensation of 4-methoxyphenylacetate often leads to self-condensation byproducts (homo-Claisen). The Meldrum’s acid pathway guarantees mono-acylation.

  • Scalability: The reaction proceeds under mild conditions (0°C to RT) compared to the cryogenic temperatures (-78°C) required for lithium enolate chemistry.

  • Safety: It avoids the use of pyrophoric bases like NaH or BuLi on a kilogram scale.

Reaction Scheme

The synthesis proceeds in three stages:

  • Activation: Conversion of 4-methoxyphenylacetic acid to its acid chloride.

  • Acylation: Reaction with Meldrum’s acid to form the acyl-Meldrum’s intermediate.[1]

  • Alcoholysis & Hydrolysis: Ring opening with ethanol to form the stable ester, followed by controlled saponification.

ReactionPathway Start 4-Methoxyphenylacetic Acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Activation Step2 Acyl-Meldrum's Intermediate Step1->Step2 Meldrum's Acid Pyridine, DCM Step3 Ethyl 3-oxo-4-(4-methoxyphenyl) butanoate (Stable Ester) Step2->Step3 EtOH, Reflux (-CO2, -Acetone) Final Target: 3-Oxo-4-(4-methoxyphenyl) butanoic Acid Step3->Final LiOH, THF/H2O 0°C (Controlled)

Figure 1: Synthetic pathway via Meldrum's Acid activation.

Detailed Experimental Protocol

Stage 1: Preparation of 4-Methoxyphenylacetyl Chloride

Note: Commercially available acid chloride can be used to skip this step.

Reagents:

  • 4-Methoxyphenylacetic acid (1.0 equiv)

  • Thionyl chloride (1.5 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Charge a reactor with 4-methoxyphenylacetic acid and DCM (5 vol).

  • Add catalytic DMF.

  • Add thionyl chloride dropwise at 20–25°C. Caution: SO₂ and HCl gas evolution. Scrubber required.[2]

  • Heat to reflux (40°C for DCM) for 2–3 hours until gas evolution ceases.

  • Concentrate under reduced pressure to remove excess thionyl chloride.

  • Checkpoint: Analyze by GC/MS or TLC to ensure complete conversion to acid chloride.

Stage 2: Acylation of Meldrum’s Acid (The Critical Step)

This step forms the carbon-carbon bond.

Reagents:

  • Meldrum’s Acid (1.05 equiv)[3][4][5]

  • Pyridine (2.5 equiv) - Acts as base and acylation catalyst.

  • Dichloromethane (DCM) (10 vol)

  • Crude Acid Chloride from Stage 1 (1.0 equiv)

Protocol:

  • Setup: Flame-dry a reactor under nitrogen atmosphere.

  • Dissolution: Dissolve Meldrum’s acid in DCM (8 vol) and cool to 0°C .

  • Base Addition: Add Pyridine slowly, maintaining internal temperature < 5°C.

  • Acylation: Dissolve the Acid Chloride in DCM (2 vol) and add it dropwise to the Meldrum’s acid solution over 60–90 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 5°C to prevent decomposition of the Meldrum’s acid anion.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours. The solution typically turns orange/red.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 5 vol) to remove pyridine.

    • Wash with Brine (5 vol).

    • Dry over anhydrous Na₂SO₄ and concentrate to yield the Acyl-Meldrum’s Intermediate as a solid/oil.

    • Note: This intermediate is generally used directly without further purification.

Stage 3: Alcoholysis to Ethyl Ester

Decarboxylation and Ester formation.

Reagents:

  • Absolute Ethanol (excess, used as solvent) or Toluene/Ethanol (4:1).

Protocol:

  • Dissolve the crude Acyl-Meldrum’s intermediate in Ethanol (10 vol).

  • Reflux: Heat the solution to reflux (78°C).

  • Observation: Vigorous gas evolution (CO₂) will occur. Acetone is also released as a byproduct.

  • Duration: Reflux for 3–5 hours until gas evolution stops.

  • Isolation: Concentrate the solvent under vacuum.

  • Purification: The resulting oil is the Ethyl 3-oxo-4-(4-methoxyphenyl)butanoate .

    • Scale-up Note: For high purity (>98%), purify via short-path distillation or crystallization (if solid) from Hexane/EtOAc.

Stage 4: Controlled Hydrolysis to Free Acid

Perform this step only when ready to use the acid.

Reagents:

  • Ethyl 3-oxo-4-(4-methoxyphenyl)butanoate

  • Lithium Hydroxide (LiOH·H₂O) (1.1 equiv)

  • THF/Water (3:1 mixture)

Protocol:

  • Dissolve the ester in THF/Water and cool to 0°C .

  • Add LiOH slowly.

  • Stir at 0°C for 2–4 hours. Do not heat. Heating causes decarboxylation to the ketone.

  • Workup (Critical):

    • Acidify carefully with 1M HCl at 0°C to pH ~3.

    • Extract immediately with Ethyl Acetate (cold).

    • Dry over MgSO₄ at 0°C.

    • Concentrate in vacuo at < 20°C .

  • Result: The unstable free acid is obtained as a white/off-white solid. Store at -20°C.

Process Data & Quality Control

Quantitative Summary
ParameterSpecification / Result
Overall Yield 65 – 75% (from Acid Chloride to Ester)
Purity (HPLC) > 98.0% (Ester)
Appearance Pale yellow oil (Ester) / White solid (Acid)
Major Impurity 1-(4-methoxyphenyl)propan-2-one (Ketone from decarboxylation)
Analytical Validation
  • 1H NMR (CDCl3, Ester):

    • 
       7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H)
      
    • 
       4.18 (q, 2H, O-CH2-CH3)
      
    • 
       3.78 (s, 3H, O-Me)
      
    • 
       3.72 (s, 2H, Ph-CH2-CO)
      
    • 
       3.45 (s, 2H, CO-CH2-COOEt)
      
    • 
       1.25 (t, 3H, CH3)
      
    • Key Feature: Look for the two singlets at 3.72 and 3.45 ppm representing the methylene groups flanking the ketone.

Workup & Safety Flowchart

WorkupFlow Reaction Reaction Mixture (DCM Phase) Quench Acid Wash (1M HCl) Removes Pyridine Reaction->Quench Separation Phase Separation Quench->Separation Organic Organic Phase (Product) Separation->Organic Aqueous Aqueous Waste (Pyridine HCl) Separation->Aqueous Drying Dry (Na2SO4) & Conc. Organic->Drying Reflux Ethanol Reflux (CO2 Evolution) Drying->Reflux

Figure 2: Workup procedure for the isolation of the intermediate ester.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][5][6][7] 2. A general and versatile synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Link
    
  • Chen, B. C. (1991). Meldrum's acid in organic synthesis.[1][2][5][6][7] Heterocycles, 32(3), 529-597. (Review of acyl-Meldrum's acid chemistry).

  • Organic Syntheses. (2000). Synthesis of

    
    -Keto Esters from Acid Chlorides.[8] Organic Syntheses, Coll.[7] Vol. 10, p. 207. Link
    
  • Pak, C. S., et al. (1992). Facile synthesis of

    
    -keto esters and acids.[8] Synthesis, 1992(12), 1213-1214.
    

Sources

Method

Application Note: Chemoselective Esterification of 3-Oxo-4-(4-methoxyphenyl)butanoic Acid

-Keto Acid Esterification Audience: Medicinal Chemists, Process Development Scientists Executive Summary The conversion of 3-Oxo-4-(4-methoxyphenyl)butanoic acid (Structure 1 ) to its corresponding esters is a critical t...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acid Esterification
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The conversion of 3-Oxo-4-(4-methoxyphenyl)butanoic acid (Structure 1 ) to its corresponding esters is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for tyrosine-derived alkaloids and specific enzyme inhibitors.

The core challenge in this transformation is the substrate's inherent instability. As a


-keto acid, Compound 1  is prone to spontaneous thermal decarboxylation , a process catalyzed by heat and strong acids. Furthermore, the p-methoxybenzyl moiety introduces electron-rich aromaticity, increasing susceptibility to electrophilic aromatic substitution side-reactions under harsh acidic conditions.

This Application Note defines three validated protocols to achieve high-yield esterification while suppressing decarboxylation:

  • Method A (Scalable): In situ Acid Catalysis via Thionyl Chloride at Low Temperature.

  • Method B (Mildest): Steglich Esterification (Carbodiimide Coupling).

  • Method C (Base-Promoted): Carboxylate Alkylation (Alkyl Halide/Base).

The Chemical Challenge: The Decarboxylation Trap

Before selecting a reagent, it is vital to understand the failure mode.


-keto acids undergo decarboxylation through a concerted, six-membered cyclic transition state. This pathway is significantly accelerated by:
  • Heat: Increases kinetic energy to overcome the activation barrier.

  • Acid: Protonation of the ketone carbonyl facilitates the cyclic electron flow.

Mechanism of Failure

The following diagram illustrates the pathway that must be avoided during esterification.

Decarboxylation Substrate 3-Oxo-4-(4-methoxyphenyl) butanoic acid TS Cyclic Transition State (6-membered) Substrate->TS Heat / Acid Enol Enol Intermediate (Unstable) TS->Enol -CO2 CO2 CO2 Gas TS->CO2 Ketone 4-(4-methoxyphenyl)butan-2-one (Decarboxylated Byproduct) Enol->Ketone Tautomerization

Figure 1: The thermal decarboxylation pathway of


-keto acids. Successful esterification requires kinetic interception of the carboxylate before this pathway activates.

Reagent Selection Matrix

The choice of reagent depends on the target ester and the scale of the reaction.

MethodReagentsTarget EstersProsCons
A

/ Alcohol
Methyl, EthylScalable, Cheap, High YieldRequires strict temp control (<0°C)
B EDC / DMAP / AlcoholComplex/Chiral EstersNeutral pH, Very MildAtom uneconomic, expensive reagents
C Alkyl Halide /

Benzyl, Allyl, t-ButylNo Acid, Stable IntermediatesRisk of O- vs C-alkylation competition
D

Methyl OnlyInstant, Quant. YieldToxic, Safety hazards (Explosive)

Detailed Experimental Protocols

Method A: Low-Temperature In Situ Acid Catalysis

Best for: Methyl or Ethyl esters on >10g scale. Principle: Instead of adding sulfuric acid (which contains water and requires heat), Thionyl Chloride (


) reacts with the alcohol to generate anhydrous HCl in situ. By keeping the temperature near 0°C, we drive esterification without providing the thermal energy required for decarboxylation.
Reagents
  • Substrate: 3-Oxo-4-(4-methoxyphenyl)butanoic acid (1.0 equiv)

  • Solvent/Reactant: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Reagent: Thionyl Chloride (1.2 - 1.5 equiv)

Protocol
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous Methanol (or Ethanol) to the flask. Cool to -10°C to 0°C using an ice/salt bath.

  • Reagent Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Note: This reaction is exothermic (

      
      ). Ensure internal temperature does not exceed 5°C.
      
  • Substrate Addition: Add the carboxylic acid substrate in portions to the cold solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20-25°C). Do not reflux.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material spot should disappear.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove solvent and excess HCl.

    • Redissolve residue in Ethyl Acetate.[2]

    • Wash with Saturated

      
       (to neutralize traces of acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      
Method B: Steglich Esterification (Carbodiimide)

Best for: Coupling with complex, expensive, or acid-sensitive alcohols (e.g., secondary alcohols, chiral alcohols). Principle: Uses DCC or EDC to activate the carboxylic acid as an O-acylisourea, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.

Reagents
  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
    • Why EDC? The urea byproduct is water-soluble, unlike DCC, simplifying purification.

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol
  • Dissolution: Dissolve the Substrate and the Target Alcohol in anhydrous DCM at 0°C.

  • Catalyst: Add DMAP (10 mol%).

  • Coupling: Add EDC

    
    HCl in one portion.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature overnight.

  • Workup:

    • Dilute with more DCM.

    • Wash with 0.5M HCl (removes DMAP and unreacted EDC).

    • Wash with Saturated

      
      .[2]
      
    • Dry and concentrate.

Method C: Alkylation via Carboxylate Salt

Best for: Sterically hindered esters (t-Butyl) or Benzyl esters. Principle: Direct


 attack of the carboxylate anion on an alkyl halide. Using a mild base prevents deprotonation of the 

-methylene group (C2), avoiding C-alkylation.
Reagents
  • Substrate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide, t-Butyl bromide*) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF or Acetone

Protocol
  • Solvation: Dissolve the Substrate in DMF (5 volumes).

  • Deprotonation: Add powdered

    
     at 0°C. Stir for 15 minutes.
    
    • Critical: The carboxylate forms first (

      
      ). The 
      
      
      
      -proton (
      
      
      ) is less acidic, but strong bases like NaH should be avoided to prevent C-alkylation.
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at Room Temperature for 4-12 hours.

  • Workup:

    • Pour into ice water (precipitates the ester if solid, or allows extraction).

    • Extract with Ethyl Acetate/Ether.

    • Wash extensively with water (to remove DMF).

Decision & Workflow Diagram

The following flowchart guides the researcher through the experimental decision-making process.

Workflow Start Start: 3-Oxo-4-(4-methoxyphenyl) butanoic acid ScaleCheck Is the reaction scale > 10g? Start->ScaleCheck TargetCheck Target Ester Type? ScaleCheck->TargetCheck No (Selectivity priority) MethodA Method A: SOCl2 / MeOH (In situ Acid Catalysis) ScaleCheck->MethodA Yes (Cost/Scale priority) TargetCheck->MethodA Methyl/Ethyl MethodB Method B: EDC / DMAP (Steglich Coupling) TargetCheck->MethodB Complex/Chiral Alcohol MethodC Method C: Alkyl Halide / Base (Carboxylate Alkylation) TargetCheck->MethodC Benzyl/t-Butyl Warning CRITICAL: Avoid Reflux Avoid Aqueous Acid MethodA->Warning MethodB->Warning

Figure 2: Decision matrix for selecting the optimal esterification protocol based on scale and target ester functionality.

References

  • BenchChem. (2025).[4][5] Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid. BenchChem Protocols.[5] Link

  • Taber, D. F., et al. (1985). Amine catalysts for the transesterification of beta-keto esters. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -keto carboxylic acids and esters.[5][6]Link
    
  • Master Organic Chemistry. (2022).

    
    -keto acids: Mechanism and Kinetics.Link
    
  • ChemicalBook. (2016).[7] Synthesis of Methyl 3-oxo-4-phenylbutanoate.[3] (Referencing Bioorganic and Medicinal Chemistry, 2016, vol. 24).[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Friedel-Crafts acylation for methoxy derivatives

Topic: Improving Yield & Selectivity for Methoxy Derivatives (Anisoles) Audience: Researchers, Process Chemists, and Drug Development Scientists Mission Statement This guide addresses the specific challenges of acylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity for Methoxy Derivatives (Anisoles) Audience: Researchers, Process Chemists, and Drug Development Scientists

Mission Statement

This guide addresses the specific challenges of acylating electron-rich methoxybenzenes. Unlike standard benzene acylation, methoxy derivatives present unique failure modes: ether cleavage (demethylation) , catalyst poisoning , and regioselectivity issues . This center provides troubleshooting logic, optimized protocols, and mechanistic insights to maximize yield.

Module 1: Critical Troubleshooting (FAQs)
Q1: My LC-MS shows a major peak corresponding to a phenol (M-14) instead of the methoxy ketone. Why is demethylation occurring?

Diagnosis: You are likely experiencing Lewis Acid-mediated ether cleavage. The Mechanism: Strong Lewis acids (like


) coordinate to the oxygen of the methoxy group. In the presence of a nucleophile (like the chloride ion released from 

), an

-type attack occurs on the methyl group, cleaving it to form chloromethane and an aluminum phenoxide complex. Upon hydrolysis, this yields the phenol. Corrective Actions:
  • Temperature Control: Demethylation has a higher activation energy than acylation. Keep the reaction between 0°C and 10°C . Do not reflux unless absolutely necessary.

  • Addition Order (The "Perrier" Method): Do not add

    
     to the anisole (Bouveault addition). Instead, pre-mix 
    
    
    
    and the acyl chloride to form the acylium complex first, then add the anisole. This minimizes the exposure of free anisole to uncomplexed
    
    
    .
  • Catalyst Switch: If the substrate is highly sensitive, switch to a "softer" Lewis acid like Bismuth(III) Triflate (

    
    ) or use a heterogeneous catalyst like Zeolite H-Beta , which suppresses demethylation.
    
Q2: The reaction stalls at ~50% conversion despite using 1.0 equivalent of catalyst. Why?

Diagnosis: Product Inhibition (The "Ketone Trap"). The Science: The product of the reaction is an aromatic ketone.[1][2][3][4] The carbonyl oxygen is a good Lewis base and will coordinate strongly with the Lewis acid catalyst (


).
The Fix: 
  • Stoichiometry: Friedel-Crafts acylation is not catalytic when using traditional Lewis acids.[5] You must use at least 1.1 to 1.5 equivalents of

    
     relative to the acyl chloride. One equivalent is consumed by the product complex; the excess drives the kinetics.
    
  • Note: This does not apply to catalytic methods (e.g., triflates or zeolites) where the mechanism allows for turnover.

Q3: I see significant tarring and polymerization. How do I stop this?

Diagnosis: The substrate is too activated for the reaction conditions. Corrective Actions:

  • Solvent Choice: Switch from Nitrobenzene (high boiling, hard to remove) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These allow for lower temperature control.

  • Dilution: High concentrations favor intermolecular polymerization. Dilute the reaction mixture (0.2 M - 0.5 M).

Module 2: Optimized Protocols
Protocol A: The "Perrier" Method (Standard

)

Best for: Standard synthesis where


 is the only available catalyst.
  • Preparation: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Acylium Formation: Add 1.2 equiv of Acyl Chloride and 1.0 L of dry DCM. Cool to 0°C.

  • Catalyst Addition: Slowly add 1.3 equiv of anhydrous

    
     (powder) in portions. Stir at 0°C for 30 mins. Observation: The suspension should clear or change color as the acylium complex forms.
    
  • Substrate Addition: Dissolve 1.0 equiv of the Methoxy-derivative in minimal DCM. Add this solution dropwise to the acylium mixture over 30-60 minutes, maintaining temp < 5°C.

  • Reaction: Stir at 0°C - RT. Monitor by TLC/HPLC.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of ice and conc. HCl . (The acid prevents the precipitation of aluminum salts which can trap the product).

Protocol B: The "Green" Catalytic Method (Bismuth Triflate)

Best for: High-value substrates, avoiding demethylation, and minimizing waste.

  • Reagents: Mix 1.0 equiv Methoxy-derivative and 1.2 equiv Acyl Anhydride (preferred over chloride for this method).

  • Catalyst: Add 1–5 mol%

    
    .
    
  • Solvent: Can be run solvent-free or in minimal Nitromethane/DCM.

  • Reaction: Heat to mild temperature (RT to 50°C).

  • Workup: Simply filter off the catalyst (if heterogeneous) or wash with water.

    
     is water-tolerant and reusable.[5]
    
Module 3: Visualizing the Chemistry
Diagram 1: The "Fork in the Road" – Acylation vs. Demethylation

Caption: Kinetic competition between the desired acylation pathway and the parasitic demethylation side reaction mediated by hard Lewis Acids.

Acylation_vs_Demethylation Substrate Methoxybenzene (Anisole) Complex O-Coordinated Complex Substrate->Complex + AlCl3 AlCl3 AlCl3 (Hard Lewis Acid) Product Methoxy-Ketone (Desired Yield) Complex->Product + Acylium (Kinetic Control, 0°C) SideProduct Phenol + CH3Cl (Demethylation) Complex->SideProduct + Cl- (Thermodynamic Control, High T) Acylium Acylium Ion (R-C=O+) Nucleophile Cl- (Nucleophile)

Diagram 2: Optimization Decision Matrix

Caption: Logical workflow for selecting the correct catalyst and conditions based on substrate sensitivity.

Optimization_Workflow Start Start: Select Substrate IsSensitive Is Substrate Acid-Sensitive or Prone to Demethylation? Start->IsSensitive NoSens No (Robust) IsSensitive->NoSens No YesSens Yes (Sensitive) IsSensitive->YesSens Yes Standard Use AlCl3 (1.2 - 1.5 eq) NoSens->Standard Method Method: Perrier Addition (Acyl Chloride + AlCl3 first) Standard->Method Success High Yield Methoxy-Ketone Method->Success GreenCat Use Bi(OTf)3 (1-5 mol%) or Zeolite H-Beta YesSens->GreenCat GreenMethod Method: Catalytic Cycle (Mild Temp, Water Tolerant) GreenCat->GreenMethod GreenMethod->Success

Module 4: Comparative Data

Table 1: Catalyst Performance on Anisole Acylation (Representative Data)

CatalystLoadingSolventTemp (°C)Yield (%)Main Side Reaction

1.2 equivNitrobenzene6065%Demethylation (Phenol formation)

1.2 equivDCM0 - 2085-92% Minimal if temp controlled

1-5 mol%None/Nitromethane5090-95% None (Highly Selective)
Zeolite H-Beta HeterogeneousNone10089%Coke formation (Catalyst deactivation)
References
  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
  • Bismuth Triflate Catalysis

    • Deshmukh, S. S., et al. "Bismuth(III) triflate as an efficient catalyst for the Friedel–Crafts acylation of aromatics." Tetrahedron Letters, 49(23), 2008 , 3763-3766.

    • Note: Highlights the water tolerance and high yield for activated substr
  • Zeolite Catalysis (Green Chemistry)

    • Derouane, E. G., et al. "Zeolite catalysts for the Friedel-Crafts acylation of anisole." Journal of Catalysis, 190(2), 2000 , 284-295.

  • Addition Modes (Perrier vs. Bouveault)

    • Gore, P. H.[4] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 1955 , 229–281.[4] [4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-(4-methoxyphenyl)-4-oxobutanoic Acid Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid. Our focus is to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid. Our focus is to provide in-depth, practical solutions for optimizing the reaction temperature—a critical parameter in the Friedel-Crafts acylation of anisole with succinic anhydride. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance reaction outcomes.

Foundational Principles: The Role of Temperature in Friedel-Crafts Acylation

The synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] The reaction involves the generation of an acylium ion from succinic anhydride and a Lewis acid catalyst (typically anhydrous aluminum chloride, AlCl₃), which then attacks the electron-rich anisole ring.[2][3][4][5]

Temperature is a double-edged sword in this process. It must be sufficient to overcome the activation energy for the reaction to proceed at a reasonable rate. However, excessive heat can lead to a loss of regioselectivity and the formation of undesirable byproducts. The methoxy group of anisole is a strong activating group, directing substitution to the ortho and para positions.[6][7] The goal is to selectively form the para isomer, which is generally favored.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.

Q1: I am observing very low conversion of my starting materials. Could the reaction temperature be too low?

A1: Yes, low conversion is a classic symptom of insufficient reaction temperature. The Friedel-Crafts acylation has a significant activation energy that must be overcome for the reaction to proceed efficiently.[1]

  • Causality: At lower temperatures, the kinetic energy of the reacting molecules may be insufficient to form the acylium ion electrophile and for the subsequent attack by the anisole ring. While some Friedel-Crafts reactions can proceed at room temperature or below, others require heating.[1]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Before adjusting the temperature, ensure all reagents and glassware are scrupulously dry. Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive and will be quenched by water, halting the reaction regardless of temperature.

    • Incremental Temperature Increase: If conditions are anhydrous, gradually increase the reaction temperature. It is advisable to perform small-scale "temperature scouting" experiments to identify the optimal range.

    • Consider Solvent Choice: The boiling point of your solvent will limit the maximum reaction temperature. Solvents like 1,2-dichloroethane or nitrobenzene are often used, but ensure the chosen solvent is appropriate for the target temperature.[8][9]

Q2: My final product is a mixture of isomers and other impurities. How can temperature adjustments improve purity?

A2: The formation of multiple products is often linked to the reaction temperature being too high, leading to a loss of selectivity.

  • Causality & Mechanism:

    • Regioselectivity: While the para product is sterically and often electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer, resulting in a mixed product.[6] Lowering the temperature generally enhances selectivity towards the thermodynamically more stable para product.

    • Polysubstitution: Although the product, an aromatic ketone, is deactivated compared to anisole, high temperatures can sometimes force a second acylation, leading to di-acylated byproducts.[10]

    • Side Reactions: Anisole's methoxy group can be cleaved by the Lewis acid at elevated temperatures, leading to phenol, which can undergo further reactions.

  • Troubleshooting Workflow: The following workflow can guide your optimization process to minimize impurities.

G start Problem: Low Purity / Multiple Products check_temp Is the reaction temperature > 60°C? start->check_temp reduce_temp Action: Decrease temperature. Start trial at 0-5°C and incrementally warm to RT. check_temp->reduce_temp  Yes other_issues Problem persists: Consider other factors: - Stoichiometry of AlCl₃ - Order of addition - Reaction time check_temp->other_issues  No analyze_purity Analyze product purity via ¹H NMR or LC-MS. reduce_temp->analyze_purity temp_ok Is purity improved? analyze_purity->temp_ok optimize Success: Fine-tune temperature in the new, lower range. temp_ok->optimize  Yes temp_ok->other_issues  No

Caption: Troubleshooting workflow for purity issues.

Q3: The reaction mixture turns dark brown or black upon heating. What does this indicate?

A3: A significant color change to dark brown or black often signifies decomposition or charring, which is typically induced by excessive heat.

  • Causality: At high temperatures, the strong Lewis acid catalyst can promote complex side reactions and polymerization of the aromatic substrate or product, leading to complex, often insoluble, tars.[8]

  • Troubleshooting Steps:

    • Immediate Temperature Reduction: If you observe charring, immediately lower the reaction temperature.

    • Controlled Addition: Ensure the addition of reagents, particularly the Lewis acid, is done portion-wise at a low temperature (e.g., in an ice bath) to control the initial exotherm before controlled heating begins.

    • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution and prevent localized "hot spots" within the reaction vessel.

The Optimization Relationship: Rate vs. Selectivity

Optimizing reaction temperature is fundamentally a balancing act between reaction rate and selectivity. The diagram below illustrates this critical relationship.

G cluster_0 Temperature Effect on Reaction Parameters Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Positive Correlation) Selectivity Selectivity for para-Product Temp->Selectivity Decreases (Inverse Correlation) Byproducts Byproduct Formation (ortho-isomer, decomposition) Temp->Byproducts Increases (Positive Correlation) Rate->Byproducts Can lead to if too high Selectivity->Byproducts Inversely related to

Caption: Relationship between temperature and key reaction outcomes.

Experimental Protocol: Temperature Scouting Study

To empirically determine the optimal temperature for your specific setup, a temperature scouting study is highly recommended. This involves running several small-scale reactions in parallel under identical conditions, varying only the temperature.

Materials & Reagents:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Hydrochloric acid (HCl), concentrated

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Prepare four identical, dry round-bottom flasks equipped with magnetic stirrers and drying tubes.

  • Reagent Preparation: In each flask, dissolve succinic anhydride (1.0 eq) in anhydrous DCE.

  • Cooling: Cool each flask in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (2.2 eq) to each flask while maintaining the low temperature. Stir for 15 minutes.

  • Substrate Addition: Add anisole (1.0 eq) dropwise to each flask, ensuring the temperature does not rise significantly.

  • Temperature Control: Assign a target temperature to each flask:

    • Flask 1: 5°C

    • Flask 2: 25°C (Room Temperature)

    • Flask 3: 45°C

    • Flask 4: 65°C

  • Reaction: Allow the reactions to stir at their assigned temperatures for a set time (e.g., 3 hours). Monitor the reactions for color changes.

  • Workup: Carefully quench each reaction by pouring the mixture into a beaker of ice and concentrated HCl.

  • Extraction & Purification: Perform a standard aqueous workup and extraction. Dry the organic layer, remove the solvent, and purify the crude product (e.g., by recrystallization).

  • Analysis: Determine the isolated yield and assess the purity of the product from each reaction using techniques like ¹H NMR (to check isomer ratios) or HPLC.

Data Presentation:

Summarize your findings in a table to easily compare the results.

Reaction Temp. (°C)Isolated Yield (%)Purity (para:ortho ratio)Observations
545%>99:1Slow reaction, clean product
2575%98:2Good conversion, high purity
4588%90:10High yield, decreased purity
6585%82:18Darkening of mixture, significant ortho-isomer

Note: The data above is illustrative and will vary based on specific lab conditions.

By methodically evaluating the effect of temperature, you can confidently select a condition that provides the best balance of yield, purity, and reaction time for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

References

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved from [Link]

  • Socratic. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]

  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-(4-methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PMC. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

  • HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Course Hero. 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Pearson. (2024, August 4). Predict the products of the following reactions. (d) anisole + succinic anhydride and aluminum chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Filo. (2025, May 21). a) 2) \xrightarrow [ \mathrm { NO } _ { 2 } ] { \mathrm { NH } _ { 4 } \m... Retrieved from [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • IJSTM. RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of CAS 3153-44-4: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(4-methoxybenzoyl)propionic acid (CAS 3153-44-4). It is designed for researchers utilizing this compound as a metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(4-methoxybenzoyl)propionic acid (CAS 3153-44-4). It is designed for researchers utilizing this compound as a metabolic intermediate or synthetic building block in drug development.

Executive Summary & Compound Identity

CAS 3153-44-4 corresponds to 3-(4-methoxybenzoyl)propionic acid (also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid).[1] It is a critical keto-acid intermediate used in the synthesis of heterocyclic pharmaceutical agents, including pyridazinones and COX-2 inhibitors.

Accurate mass spectrometric identification of this compound relies on distinguishing its characteristic anisoyl acylium ion from structurally similar impurities and metabolic analogs.

FeatureSpecification
Chemical Name 3-(4-Methoxybenzoyl)propionic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da
Key Structural Motif p-Methoxybenzoyl group linked to a propionic acid tail

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal consistency checks (retention time relative to standards and ion ratio stability).

GC-MS Electron Ionization (EI) Protocol

Best for structural elucidation and fingerprinting.

  • Inlet Temperature: 250°C (Splitless mode to maximize sensitivity).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm ID.

  • Oven Program: 80°C (1 min)

    
     15°C/min 
    
    
    
    280°C (hold 5 min).
  • Ion Source: Electron Impact (70 eV), 230°C.

  • Scan Range: m/z 50–300.

  • Derivatization (Optional but Recommended): TMS derivatization (BSTFA + 1% TMCS) improves peak shape by capping the carboxylic acid, shifting the parent ion by +72 Da (Trimethylsilyl ester).

LC-ESI-MS Protocol

Best for biological matrices and impurity profiling.

  • Mobile Phase A: Water + 0.1% Formic Acid (Enhances protonation for +ve mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Electrospray Ionization (ESI) in Positive and Negative modes.[2][3]

    • Positive Mode: Focus on [M+H]⁺ and in-source fragments.

    • Negative Mode: Focus on [M-H]⁻ for quantitation (more stable for carboxylic acids).

Fragmentation Analysis & Mechanism

The fragmentation logic of CAS 3153-44-4 is driven by the stability of the aromatic acylium ion and the lability of the carboxylic acid tail.

Primary Fragmentation Pathway (EI & ESI+)

The most diagnostic feature in the mass spectrum is the cleavage alpha to the ketone carbonyl.

  • Precursor Ion: m/z 208 (EI, M⁺˙) or 209 (ESI, [M+H]⁺).

  • Base Peak Formation (m/z 135): The bond between the carbonyl carbon and the alpha-methylene of the propionic chain breaks. The charge is retained on the aromatic side due to resonance stabilization by the para-methoxy group.

    • Mechanism:

      
      -cleavage.
      
    • Fragment: [CH3O-Ph-C≡O]+ (4-Methoxybenzoyl cation).

    • Significance: This peak is the "fingerprint" of the p-anisoyl moiety.

  • Secondary Fragmentation (m/z 135

    
     107 
    
    
    
    77):
    • Loss of CO (28 Da): The acylium ion (m/z 135) loses carbon monoxide to form the methoxyphenyl cation (m/z 107).

    • Loss of Formaldehyde (30 Da): The methoxy group can fragment further, often yielding ions at m/z 77 (phenyl cation) or m/z 92.

  • Neutral Loss (Carboxylic Acid): In ESI+, a loss of water ([M+H-18]⁺

    
    m/z 191) is common. In EI, the loss of the entire carboxylic acid chain (-CH2CH2COOH) is less favorable than the formation of the stable acylium ion.
    
Negative Mode Pathway (ESI-)
  • Precursor: [M-H]⁻ at m/z 207.[4]

  • Decarboxylation: Loss of CO₂ (44 Da) yields m/z 163.

  • Diagnostic Utility: High intensity of m/z 207 confirms the presence of the free acid group.

Visualization of Signaling Pathways (Fragmentation Logic)

The following diagram illustrates the competitive fragmentation pathways in Positive Mode ESI/EI.

Fragmentation M Precursor Ion [M+H]+ (m/z 209) or M+. (m/z 208) WaterLoss Dehydration [M+H - H2O]+ (m/z 191) M->WaterLoss - H2O (18 Da) Acylium Base Peak (Alpha Cleavage) [p-Anisoyl Cation]+ (m/z 135) M->Acylium Primary Cleavage - CH2CH2COOH Phenyl Methoxy-Phenyl Cation [CH3O-Ph]+ (m/z 107) Acylium->Phenyl - CO (28 Da) Benzene Phenyl Cation [C6H5]+ (m/z 77) Phenyl->Benzene - CH2O (30 Da)

Caption: Stepwise fragmentation pathway of CAS 3153-44-4 showing the dominance of the p-anisoyl cation (m/z 135).

Comparative Analysis: Target vs. Alternatives

To validate the identity of CAS 3153-44-4, it must be differentiated from its non-methoxylated analog and its reduced metabolite.

Comparison Table
CompoundStructureKey MS Fragments (Positive Mode)Distinguishing Feature
CAS 3153-44-4 (Target) MeO-Ph-CO-CH₂CH₂COOH 135 (Base) , 107, 209 (M+H)m/z 135 indicates p-methoxybenzoyl group.
3-Benzoylpropionic Acid Ph-CO-CH₂CH₂COOH105 (Base) , 77, 179 (M+H)Shift of base peak by -30 Da (No methoxy).
3-(4-Methoxyphenyl)propionic Acid MeO-Ph-CH₂CH₂COOH121 (Base) , 181 (M+H)m/z 121 (Tropylium-like) instead of acylium. Lacks ketone oxygen.
Mechanistic Differentiation
  • Vs. 3-Benzoylpropionic Acid: The presence of the methoxy group stabilizes the acylium ion significantly more than the unsubstituted benzoyl cation (m/z 105). If you see m/z 105, your sample is likely contaminated with the non-methoxylated starting material.

  • Vs. Reduced Analog: If the ketone is reduced to a methylene group (as in metabolic reduction), the alpha-cleavage pathway is shut down. Instead, you observe benzylic cleavage yielding m/z 121 (methoxybenzyl cation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76613, 3-(4-methoxybenzoyl)propionic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(4-Methoxyphenyl)propionic acid (Analog Comparator). NIST Standard Reference Database. Retrieved from [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid.[5][6] Acta Crystallographica Section E. Retrieved from [Link]

  • University of Luxembourg. PubChemLite: 3-(4-methoxybenzoyl)propionic acid MS Adduct Prediction. Retrieved from [Link] (Data aggregated via PubChemLite).

Sources

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